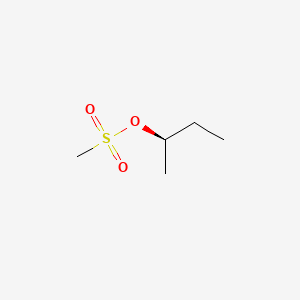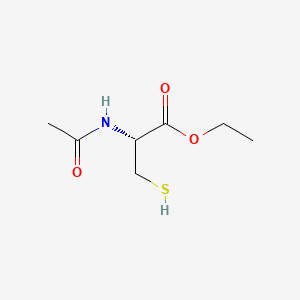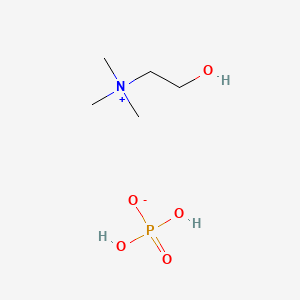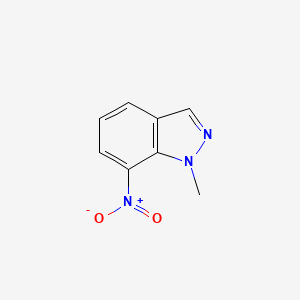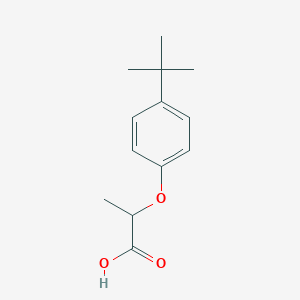
2-(4-Tert-butylphenoxy)propanoic acid
Vue d'ensemble
Description
The compound of interest, 2-(4-Tert-butylphenoxy)propanoic acid, is a derivative of phenolic compounds that are widely recognized for their antioxidant properties. These compounds are often used in various applications, including as additives in polymers to prevent degradation. The structure of the compound suggests that it is related to other tert-butylphenol derivatives, which have been studied for their bioactive properties, such as antifungal and antioxidant activities, as well as their potential use in food contact materials .
Synthesis Analysis
While the specific synthesis of 2-(4-Tert-butylphenoxy)propanoic acid is not detailed in the provided papers, similar compounds have been synthesized and isolated from various sources. For instance, 2,4-di-tert-butyl phenol was purified from Lactococcus sp. using solvent extraction and chromatographic techniques . The synthesis of related compounds typically involves the introduction of tert-butyl groups to the phenolic ring, which can be achieved through various organic synthesis methods, including electrophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of phenolic compounds with tert-butyl groups, such as 2,4-di-tert-butyl phenol, has been characterized using techniques like ESI-MS, (1)H NMR, and FTIR analysis . These methods provide detailed information about the molecular framework, including the position of the tert-butyl groups on the phenolic ring and the nature of any substituents attached to the ring. The presence of tert-butyl groups is known to influence the electronic properties of the phenolic ring, which can affect the compound's reactivity and stability.
Chemical Reactions Analysis
The chemical behavior of tert-butylphenol derivatives during electrochemical oxidation has been extensively studied. These compounds can form various species, such as phenoxy radicals, phenoxenium cations, and phenolate anions, depending on the oxidation conditions . The oxidation process can lead to the formation of quinone methides, which are important intermediates in the transformation of these compounds. The presence of tert-butyl groups can stabilize certain intermediates, affecting the overall reaction pathway and the nature of the final oxidation products.
Physical and Chemical Properties Analysis
Tert-butylphenol derivatives exhibit a range of physical and chemical properties that are influenced by the presence of the tert-butyl groups and any other substituents on the phenolic ring. These properties include solubility, boiling and melting points, and reactivity towards various agents. The antioxidant properties of these compounds are particularly notable, as they can prevent oxidative degradation in various materials . Additionally, the safety evaluation of these compounds for use in food contact materials has been assessed, indicating that they do not pose a safety concern under certain conditions .
Applications De Recherche Scientifique
Antibacterial Applications
- Benzoxazole Derivatives Synthesis: The synthesis of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives exhibited broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria, demonstrating potential as effective antimicrobial agents. Compound 2b, in particular, showed significant activity, surpassing even Penicillin in efficacy against B. subtilis (Zhang et al., 2017).
- Chiral Derivatives and Antibacterial Activity: Chiral derivatives of 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid were found to have substantial in vitro activities against Gram-negative and Gram-positive bacteria. The (S)-configuration-substituted phenoxyl side chain variants exhibited particularly strong antibacterial properties (Zhang et al., 2011).
Chemical Synthesis and Analysis
- Hydrogenation in Supercritical Carbon Dioxide: Studies on the hydrogenation of tert-butylphenols over a charcoal-supported rhodium catalyst in supercritical carbon dioxide revealed interesting findings, particularly in enhancing the cis ratio for tert-butylcyclohexanol derivatives. This highlights potential applications in chemical synthesis and catalysis (Hiyoshi et al., 2007).
Food Safety and Analysis
- Safety Evaluation in Food Contact Materials: A scientific opinion assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a structurally related compound, in food contact materials. It concluded that there's no safety concern for consumers if its migration into food is below specified limits, highlighting its potential application in food packaging safety (EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF), 2011).
Physiological Effects
- Muscle Chloride Channel Conductance: Studies on 2-(4-chloro-phenoxy)propanoic and butanoic acids, structurally related compounds, showed that they block chloride membrane conductance in rat striated muscle. This suggests potential physiological implications and applications in muscle research (Carbonara et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZZNRMJJGRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289363 | |
| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)propanoic acid | |
CAS RN |
6941-12-4 | |
| Record name | 6941-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

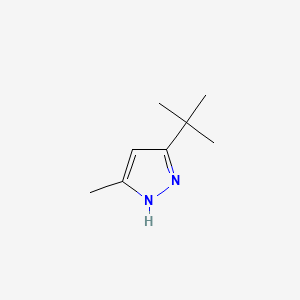

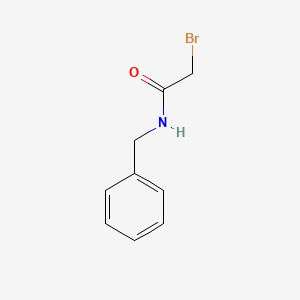
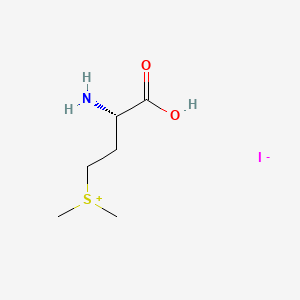
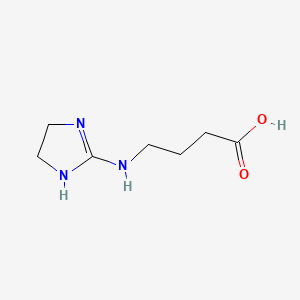
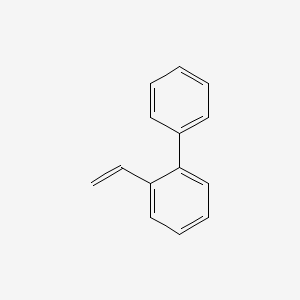
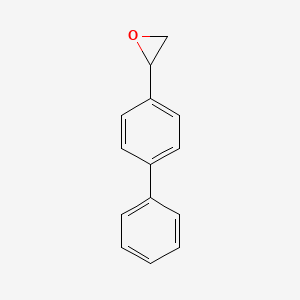
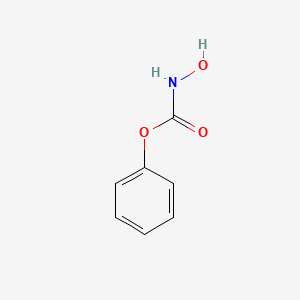
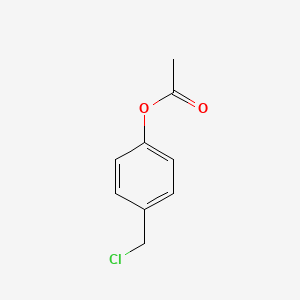
![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)
